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Compound Focus: Fluorexetamine
Cat. No.: S11221484

Fluorexetamine Basic Profile

Property Description

IUPAC Name 2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Chemical Formula C14H1sFNO [1] [2]

Molar Mass 235.30 g/mol [1] [2]

Structural Class Arylcyclohexylamine [1]

Legal Status (US) Unscheduled [1]

Current Research and Identification Challenges

Available scientific information highlights important challenges and findings that are crucial for researchers.

¢ Prevalent Misidentification: An important finding from DrugsData.org in April 2023 revealed that
multiple samples previously sold and identified as 3'-Fluoro-2-oxo-PCE (3-FXE, Fluorexetamine)
were in fact its positional isomer, 2'-Fluoro-2-oxo-PCE (2-FXE, also known as CanKet) [1]. This
indicates that much of the existing public data on "Fluorexetamine" may pertain to a different
substance, and analytical methods must be able to distinguish between these isomers.

¢ Insights from a Directly Related Compound: A 2022 case report identified a seized crystalline
material as 2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK), which is another name for 2-FXE [3].
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This study provides the most direct methodological blueprint for fluorexetamine metabolite research.
Using a combination of GC-MS, LC-HRMS, NMR, and single-crystal X-ray diffraction, the
researchers confirmed the compound's structure and conducted a metabolic study.

Proposed Metabolic Pathways & Analytical Targets

Based on the metabolic study of 2-FDCNEK (2-FXE) and the known pathways of ketamine analogs, the

following metabolites are proposed as key analytical targets. The suggested experimental workflow can be

applied to study 3-FXE.

Proposed Metabolic Workflow
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The table below summarizes the specific metabolites proposed for investigation.

Potential Metabolites & Analytical Data
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Proposed . . . .

. Biotransformation Key Analytical Target Experimental Context
Metabolite
2- N-dealkylation Optimal target for Identified in a study on 2-

Fluorodeschloro-
norketamine

Parent Compound

Dihydrodiol
Metabolites

N-Dealkylated
Metabolites

Hydroxylated
Metabolites

Dihydrodiol formation
on aromatic ring

N-dealkylation (loss
of ethyl group)

Mono-/Di-
hydroxylation at
various sites

biological sample
analysis (urine) [3]

Optimal target for
biological sample
analysis [3]

Major metabolite pathway
for compounds with
furanyl/aryl rings [4]

Common primary
biomarker for
arylcyclohexylamines [4]

Common phase |
metabolites [4]

FDCNEK (2-FXE) using a
Cunninghamella fungal
model and an abuser's
urine sample [3].

The unchanged drug itself
is a primary marker of
recent intake [3].

A major biotransformation
noted for fentanyl analogs
like 4-fluoro-furanylfentanyl

[4].

A well-established primary
metabolic pathway for
ketamine and fentanyl
analogs [4].

A common phase |
biotransformation for many
new psychoactive
substances [4].

A Researcher's Guide to Metabolic Studies

For laboratories aiming to characterize the metabolites of fluorexetamine, the following protocols, derived

from studies on directly related substances, provide a robust starting point.

¢ Metabolite Generation Models: Current research utilizes alternative models to human
administration. The fungal model *Cunninghamella elegans* expresses cytochrome P450
enzymes and has been successfully used to study the metabolism of ketamine analogs like 2-
FDCNEK [3]. Another validated approach is incubation with mouse hepatocytes, which was
used to characterize metabolites of 4-fluoro-furanylfentanyl [4].
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e Core Analytical Methodology: Liquid Chromatography-High Resolution Mass Spectrometry
(LC-HRMS) is the technique of choice for untargeted metabolic profiling [3] [4]. It provides the
accurate mass measurements needed to propose molecular formulas for unknown metabolites. Data
analysis can be performed using software (e.g., Compound Discoverer) with untargeted workflows to
detect both expected and unexpected metabolites [4].

e Structural Confirmation Techniques: For definitive identification of the parent compound from
seized materials, the following techniques are essential [3]:

o Gas Chromatography-Mass Spectrometry (GC-MS) for initial screening.

o Nuclear Magnetic Resonance (NMR), including tH, 13C, and 2D experiments (COSY, HSQC)
for structural elucidation.

o Single-crystal X-ray Diffraction (SXRD) for absolute confirmation of the molecular structure.

The field of NPS research moves rapidly, and the data available on specific novel substances is often

incomplete. The approaches outlined here should provide a solid foundation for your investigative work.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.sciencedirect.com/science/article/abs/pii/S0379073822003310
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916627/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916627/
https://www.sciencedirect.com/science/article/abs/pii/S0379073822003310
https://www.smolecule.com/products/s11221484?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Fluorexetamine
https://www.cfsre.org/nps-discovery/monographs/fluorexetamine
https://www.sciencedirect.com/science/article/abs/pii/S0379073822003310
https://pmc.ncbi.nlm.nih.gov/articles/PMC7916627/
https://www.smolecule.com/products/b11221484#fluorexetamine-metabolite-identification
https://www.smolecule.com/products/b11221484#fluorexetamine-metabolite-identification
https://www.smolecule.com/products/b11221484#fluorexetamine-metabolite-identification
https://www.smolecule.com/products/s11221484?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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